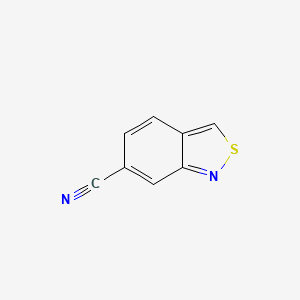

2,1-Benzisothiazole-6-carbonitrile

Overview

Description

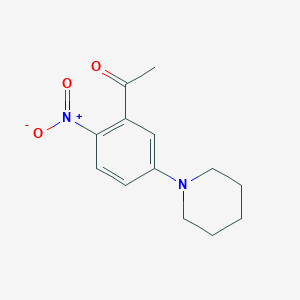

2,1-Benzisothiazole-6-carbonitrile (BITCN) is a heterocyclic compound containing a benzene ring and an isothiazole ring. It is a colorless solid that is soluble in organic solvents. BITCN has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also a versatile reagent for organic synthesis, particularly in the synthesis of nitriles, amines, and other compounds.

Scientific Research Applications

Green Chemistry and Synthesis Methods

Iron-catalyzed Microwave-promoted Synthesis : A novel, environmentally friendly synthesis of benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions using microwave irradiation has been reported. This method highlights the use of an inexpensive catalyst, short reaction times, and a broad tolerance to functional groups, emphasizing the green chemistry approach to synthesizing benzothiazole derivatives (Balwe, Shinde, & Jeong, 2016).

Antimicrobial Applications

Novel Pyrazole Derivatives : Research into synthesizing a series of substituted benzothiazole compounds revealed their potential for antimicrobial activity. These compounds were evaluated against various bacterial strains, indicating that certain derivatives effectively inhibit the growth of Klebsiella pneumonia and Pseudomonas aeruginosa, showcasing their potential in antimicrobial therapy (Mahdi, 2015).

Antifungal and Antiviral Agents

Benzoxazole-4-carbonitrile Derivatives : Synthesis of 1,3-benzoxazole-4-carbonitrile and its derivatives demonstrated moderate antifungal activity against Candida species. This research identified 1,3-benzoxazole-4-carbonitrile as a promising scaffold for developing new antifungal agents (Kuroyanagi et al., 2010).

Anticancer Applications

Cell Cycle Disruption and Apoptotic Activity : A study on 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile and its homologues revealed significant antiproliferative activities and the ability to induce apoptosis in cancer cells. This suggests the potential use of these compounds in cancer therapy, highlighting the importance of structural scaffolds in medicinal chemistry (Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, & Aboul-Fadl, 2010).

Material Science Applications

Two-photon Absorption Benzoxazole-based Pyridinium Salts : New benzoxazole-based compounds have been developed for two-photon absorption properties, showing excellent potential for bio-imaging applications. These compounds exhibit good penetrability in living cells, suggesting their use in advanced imaging techniques (Liu et al., 2017).

Inhibition of Carbonic Anhydrase Isoform IX

Benzisothiazole Derivatives as CAIX Inhibitors : Novel 1,2-benzisothiazole derivatives have been identified as potent inhibitors of carbonic anhydrase isoform IX, a target for cancer therapy. These derivatives exhibit the ability to block cell growth under hypoxic conditions, which is a characteristic environment of tumor cells, showing specificity against cancer cells with CAIX up-regulation (Coviello et al., 2016).

properties

IUPAC Name |

2,1-benzothiazole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-1-2-7-5-11-10-8(7)3-6/h1-3,5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDQTVTZDHRVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CSN=C2C=C1C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3145122.png)

![Ethyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3145126.png)

![4-Amino-5-(3,4-dimethoxy-benzyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3145139.png)

![Ethyl 2-(difluoromethyl)-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B3145155.png)